molecular formula C13H14FN3O2 B2730104 1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034591-31-4

1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2730104
CAS No.: 2034591-31-4
M. Wt: 263.272
InChI Key: FDRQJKJMQYWYOJ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[(5-Methyl-1,2-oxazol-4-yl)methyl]urea is a urea-based compound featuring two distinct substituents: a 4-fluorobenzyl group and a 5-methyl-1,2-oxazol-4-ylmethyl group. The urea scaffold provides a planar, hydrogen-bonding-capable framework, while the fluorophenyl and oxazole moieties contribute to electronic and steric modulation. Structural studies of analogous compounds suggest that the fluorophenyl group may adopt a perpendicular orientation relative to the urea plane, affecting molecular packing and solubility .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQJKJMQYWYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative of 5-methylisoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Urea Formation

The urea linkage likely forms through:

  • Condensation of amines : Reaction of a primary amine (e.g., (4-fluorophenyl)methylamine) with an isocyanate or carbonyl compound (e.g., another amine derivative) under dehydrating conditions.

  • Hydrazine intermediates : In some cases, hydrazine derivatives may react with aldehydes or ketones to form urea precursors, followed by cyclization .

Example from literature :
In analogous systems, urea derivatives were synthesized by reacting hydrazine hydrate with acetohydrazides, followed by condensation with aldehydes (yields: 68–86%) .

Oxazole Ring Formation

The 5-methyl-1,2-oxazol-4-yl moiety is typically formed via:

  • Cyclization of β-ketoamides : Reaction of β-ketoamides with amidoximes or similar intermediates under acidic conditions.

  • Paal-Knorr pyrrole synthesis : Though more common for pyrroles, similar cyclization principles may apply for oxazoles .

Example from literature :
In related oxazole-containing compounds, cyclization steps involved refluxing intermediates in acetic anhydride (Ac₂O) or acetic acid (AcOH) with catalytic sulfuric acid .

Urea Linkage Formation

Step Reagents/Conditions Yield Reference
Reaction of hydrazine derivatives with aldehydesHydrazine hydrate, EtOH, reflux68–86%
Condensation of amines with carbonyl compoundsAcOH, AcONa, refluxUp to 90%

Oxazole Ring Formation

Step Reagents/Conditions Yield Reference
Cyclization of β-ketoamidesAc₂O, AcOH, catalytic H₂SO₄42–62%
Amidoxime cyclizationNH₄Fe(SO₄)₂·12H₂O, HCl/CuNot reported

Reaction Mechanisms and Challenges

  • Oxazole ring stability : The 1,2-oxazole moiety is prone to hydrolysis under acidic or basic conditions, requiring careful control of pH during synthesis .

  • Regioselectivity : Cyclization steps may require directing groups to ensure correct ring formation (e.g., fluorophenyl substituents influencing reactivity) .

  • Purification : Post-reaction chromatography or recrystallization is often necessary due to potential side products from competing cyclization pathways .

Spectroscopic and Structural Insights

  • IR analysis : Peaks corresponding to C=N (1544 cm⁻¹) and C=C (1604 cm⁻¹) bonds are indicative of oxazole and aromatic systems .

  • X-ray diffraction : Isostructural compounds with oxazole rings exhibit planar conformations, with fluorophenyl groups sometimes adopting perpendicular orientations .

Experimental Considerations

  • Reagent selection : Use of AcONa in AcOH facilitates cyclization steps while minimizing side reactions .

  • Solvent choice : DMF is preferred for crystallization due to its ability to stabilize planar conformations in oxazole-containing compounds .

  • Yield optimization : Multi-step syntheses often require intermediate purification (e.g., recrystallization) to maintain efficiency .

Scientific Research Applications

  • Anticancer Properties
    Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea exhibit significant anticancer activity. For instance, derivatives containing the oxazole moiety have been shown to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and inhibition of cell proliferation .
  • Anti-inflammatory Effects
    The compound has also demonstrated potential anti-inflammatory properties. Studies reveal that it can inhibit pathways such as NF-kB signaling, which is crucial in mediating inflammatory responses. This suggests its applicability in treating inflammatory diseases .
  • Enzyme Modulation
    The urea functional group in the compound plays a significant role in modulating enzyme activity. It may interact with specific kinases and G protein-coupled receptors (GPCRs), influencing various cellular processes associated with disease states.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of structurally related compounds, it was found that those with similar urea linkages exhibited cytotoxic effects against human tumor cells. The mechanism was primarily linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related compounds, demonstrating that they could significantly reduce pro-inflammatory cytokine production in vitro. This was attributed to the inhibition of NF-kB activation, highlighting the compound's potential for treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural ComponentInfluence on Activity
Fluorine Substitution Increases lipophilicity and binding affinity
Urea Linkage Crucial for hydrogen bonding interactions
Oxazole Ring Contributes to anticancer and anti-inflammatory activities

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NF-kB signaling
Enzyme modulationAlters kinase activity

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1: 4-Fluorobenzyl; R2: 5-Methyloxazol-4-ylmethyl 303.3 (estimated) Combines fluorine’s metabolic stability with oxazole’s rigidity.
1-(5-Methyl-3-phenylisoxazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (SI23) R1: 4-Trifluoromethoxyphenyl; R2: 5-Methylisoxazol-4-yl 379.3 Trifluoromethoxy group increases electron withdrawal and steric bulk .
1-(5-Chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea R1: 5-Chloro-2-methoxyphenyl; R2: Same as target 295.7 Chlorine enhances lipophilicity; methoxy group may reduce metabolic stability .
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1-((4-isopropyl-1,2,4-triazol-3-yl)methyl)urea (GEN-2) R1: 4-Chlorobenzyl; R2: Triazole-isopropyl ~420 (estimated) Triazole introduces a larger heterocycle, potentially altering binding kinetics .
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea R1: 4-Methoxyphenyl; R2: Phenyl-oxadiazole 310.3 Oxadiazole’s electron-deficient nature contrasts with oxazole’s properties .

Key Differences in Substituent Effects

Fluorophenyl vs. Chlorophenyl/Methoxyphenyl

  • Electron Effects : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, enhancing stability without excessive steric hindrance. In contrast, the 4-chlorophenyl group (e.g., GEN-2) increases lipophilicity but may reduce solubility .
  • Methoxy Substitution : The methoxy group in SI23 and the oxadiazole compound () offers electron donation, which could alter π-π stacking interactions compared to fluorine’s electron withdrawal .

Heterocyclic Moieties: Oxazole vs. Isoxazole, Triazole, Oxadiazole

  • Oxazole (Target Compound) : The 5-methyl-1,2-oxazole contributes planar rigidity and moderate hydrogen-bonding capacity.
  • Isoxazole (SI23) : Structural isomerism (1,2-oxazole vs. 1,2-isoxazole) may affect dipole moments and binding orientations .
  • Triazole (GEN-2) : The larger, more polar triazole ring in GEN-2 could enhance solubility but introduce steric challenges in target engagement .
  • Oxadiazole () : The 1,2,4-oxadiazole’s electron deficiency may favor interactions with electron-rich biological targets, contrasting with oxazole’s neutral character .

Biological Activity

1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13_{13}H14_{14}FN3_{3}O
Molar Mass 235.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The urea moiety is known to facilitate binding to specific proteins, potentially modulating their activity. Dihydropyridine derivatives, similar to this compound, often interact with ion channels and receptors, leading to various physiological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Research has suggested that urea derivatives may possess anticancer properties. For example, studies on structurally similar compounds have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis of various urea derivatives revealed that compounds with the 4-fluorophenyl group showed enhanced antimicrobial activity. The study utilized a series of tests against different bacterial strains and found that modifications in the side chains significantly influenced the biological activity .

Evaluation of Anticancer Properties

Another case study evaluated the anticancer potential of urea derivatives in human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of structural diversity in enhancing therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for 1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves copolymerization strategies, such as urea bond formation via nucleophilic substitution or condensation reactions. For instance, analogous urea derivatives have been synthesized using controlled copolymerization of fluorophenyl and oxazole-containing monomers under inert conditions . To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Bayesian optimization algorithms can further refine conditions by predicting high-yield regions with minimal experimental iterations, as demonstrated in multi-step organic syntheses .

Basic: How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?

Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving the 3D structure, particularly the orientation of the 4-fluorophenyl and oxazole moieties. Prepare high-purity crystals via slow evaporation in aprotic solvents (e.g., DMSO/EtOH mixtures) and analyze using Mo-Kα radiation (λ = 0.71073 Å) . Complement with NMR spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methylene bridges and substituent positions.
  • 19F NMR : Verify fluorophenyl integration and assess electronic effects .
    Mass spectrometry (HRMS) ensures molecular weight validation and detects impurities .

Advanced: What statistical or machine learning approaches are effective in optimizing the multi-step synthesis of this compound?

Methodological Answer:
Heuristic algorithms (e.g., genetic algorithms, simulated annealing) efficiently explore high-dimensional parameter spaces, prioritizing reaction temperature, stoichiometry, and catalyst type. For instance, Bayesian optimization outperforms manual tuning by leveraging Gaussian processes to model yield-response surfaces, reducing optimization cycles by 30–50% . Integrate DoE (e.g., Central Composite Design) to identify interactive effects between variables, such as solvent polarity and reaction time .

Advanced: How does the electronic environment of the 4-fluorophenyl and oxazole moieties influence the compound's reactivity and biological activity?

Methodological Answer:
The electron-withdrawing 4-fluorophenyl group enhances urea’s electrophilicity, facilitating nucleophilic attacks in bond-forming reactions. Oxazole’s π-deficient ring stabilizes charge-transfer interactions, critical for binding to biological targets (e.g., kinase active sites). Computational studies (DFT) can map frontier molecular orbitals to predict reactivity hotspots. Experimentally, modify substituents (e.g., replacing fluorine with chlorine) and assay activity changes to establish structure-activity relationships (SAR) .

Basic: What analytical techniques are critical for assessing purity and stability under various storage conditions?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (e.g., Chromolith®) with gradient elution (ACN/water + 0.1% TFA) to quantify impurities. Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • TGA/DSC : Assess thermal stability by tracking decomposition onset temperatures.
  • Karl Fischer titration : Measure hygroscopicity to inform storage protocols (e.g., desiccants, inert atmosphere) .

Advanced: What in vitro assays are suitable for evaluating the compound's inhibitory activity against target enzymes, and how should controls be designed?

Methodological Answer:
For enzyme inhibition (e.g., kinases or proteases):

  • Fluorescence-based assays : Use FRET substrates (e.g., Z-LYTE®) with ATP concentrations near Km. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
  • IC50 determination : Perform dose-response curves (1 nM–100 μM) in triplicate, normalized to no-enzyme blanks.
    For cell-based assays (e.g., cytotoxicity), use sham-treated cells and reference compounds (e.g., staurosporine) to validate assay robustness .

Advanced: How can flow chemistry techniques be integrated into the synthesis to enhance scalability and reproducibility?

Methodological Answer:
Implement continuous-flow reactors for exothermic steps (e.g., urea formation) to improve heat transfer and mixing. Use micromixers to precisely control reagent stoichiometry and residence time, minimizing side products. For example, Omura-Sharma-Swern oxidation in flow systems achieves >90% reproducibility by maintaining steady-state conditions . Scale throughput via numbering-up parallel reactors rather than increasing reactor size .

Basic: What are the key considerations in selecting solvents and catalysts for the urea bond formation in this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of amine precursors. Avoid protic solvents to prevent urea hydrolysis.
  • Catalysts : Carbodiimides (e.g., EDC) or triphosgene facilitate coupling. For greener alternatives, explore organocatalysts (e.g., DMAP) in solvent-free conditions .

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